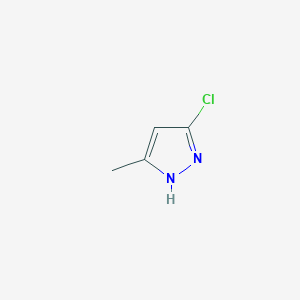

5-chloro-3-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKMIFHEPZRLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871251 | |

| Record name | 3-Chloro-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90586-92-8, 15953-45-4 | |

| Record name | 1H-Pyrazole, 3-chloro-5-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-methylpyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAQ9PG8NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 5 Chloro 3 Methyl 1h Pyrazole

Primary Synthetic Routes

The construction of the 5-chloro-3-methyl-1H-pyrazole scaffold can be approached through several key synthetic strategies. These routes offer flexibility in terms of starting materials and reaction conditions, allowing for the targeted synthesis of specific derivatives.

Vilsmeier-Haack Reaction as a Key Methodology

The Vilsmeier-Haack reaction stands out as a widely employed and efficient method for the synthesis of pyrazole (B372694) derivatives, particularly for the introduction of a formyl group and a chlorine atom onto the pyrazole ring. numberanalytics.comorganic-chemistry.org This reaction is valued for its ability to achieve formylation and chlorination in a single step, enhancing synthetic efficiency.

The Vilsmeier-Haack reaction proceeds through a two-step mechanism. The initial step involves the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). numberanalytics.comnrochemistry.com This reagent is a weak electrophile. nrochemistry.comchemistrysteps.com

The second step is an electrophilic aromatic substitution where the electron-rich aromatic ring of the starting material attacks the electrophilic Vilsmeier reagent. numberanalytics.comnrochemistry.com In the context of synthesizing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the enolic oxygen at the C4 position of the pyrazolone (B3327878) starting material attacks the chloroiminium species, leading to formylation.

The Vilsmeier-Haack reaction allows for the simultaneous formylation at the C4 position and chlorination at the C5 position of the pyrazole ring. The reaction is typically carried out by adding POCl₃ to ice-cold DMF to generate the Vilsmeier reagent. The pyrazolone substrate is then introduced, and the mixture is heated, often under reflux, to facilitate the dual functionalization.

Optimization of reaction conditions is crucial for maximizing the yield of the desired product. Factors such as the molar ratio of reactants, reaction temperature, and reaction time significantly influence the outcome. For the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a molar ratio of POCl₃ to DMF to substrate of 7:3.2:1, a reflux temperature, and a reaction time of one hour have been reported to yield good results. Increasing the excess of DMF and POCl₃ and raising the temperature to 120°C has been shown to improve yields. arkat-usa.org

Table 1: Vilsmeier-Haack Reaction Parameters

| Parameter | Condition |

|---|---|

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) |

| Starting Material | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |

| Key Transformations | Formylation at C4, Chlorination at C5 |

| Temperature | Typically 0°C for reagent formation, followed by heating/reflux |

The choice of starting material is fundamental to the successful synthesis of the target compound. In the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a common precursor. mdpi.com This pyrazolone derivative provides the necessary pyrazole core structure that undergoes formylation and chlorination under Vilsmeier-Haack conditions. The reaction of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) is a standard method for preparing this key intermediate. mdpi.com The reactivity of the starting material, particularly the presence of an electron-rich center, is essential for the electrophilic attack by the Vilsmeier reagent. nrochemistry.com

Cyclocondensation Reactions for Pyrazole Ring Formation

Cyclocondensation reactions represent another important pathway for the synthesis of the pyrazole ring system. benthamdirect.com This method typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. benthamdirect.comresearchgate.net For instance, the reaction of ethyl acetoacetate with phenylhydrazine yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a key precursor for further derivatization. mdpi.com This initial cyclocondensation sets the foundation of the pyrazole ring, which can then be subjected to further reactions, such as the Vilsmeier-Haack reaction, to introduce the desired chloro and formyl groups. nih.gov The reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and phenylhydrazine has been shown to proceed via condensation to form (E)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine. scispace.com

Oxidative Aromatization of Pyrazolines

The synthesis of pyrazoles can also be achieved through the oxidative aromatization of pyrazolines (4,5-dihydro-1H-pyrazoles). benthamdirect.comresearchgate.net Pyrazolines are often synthesized via the cyclocondensation of enones with hydrazines. benthamdirect.com These non-aromatic precursors can then be converted to the corresponding aromatic pyrazoles using various oxidizing agents. acs.org While a range of reagents has been reported for this transformation, an environmentally friendly method utilizes a catalytic amount of palladium on carbon (Pd/C) in acetic acid. acs.orgnih.gov This approach has been effective for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles. acs.org An electrochemically enabled approach for the oxidative aromatization of pyrazolines has also been developed, offering a sustainable synthetic route. rsc.org

Table 2: Comparison of Synthetic Routes

| Synthetic Route | Key Features | Starting Materials | Key Intermediates |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Simultaneous formylation and chlorination. | Pyrazolones (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) | Vilsmeier reagent (chloroiminium ion) |

| Cyclocondensation | Formation of the pyrazole ring. benthamdirect.com | 1,3-Dicarbonyls, Hydrazines benthamdirect.com | Hydrazones |

| Oxidative Aromatization | Conversion of pyrazolines to pyrazoles. benthamdirect.com | Pyrazolines benthamdirect.com | N/A |

Advanced Synthetic Methodologies

The synthesis of pyrazole derivatives has been significantly enhanced by the adoption of advanced techniques that often lead to shorter reaction times, higher yields, and more environmentally friendly processes compared to conventional methods. rsc.org These methodologies include microwave-assisted synthesis, ultrasound irradiation, mechanochemistry, solvent-free approaches, and multicomponent reactions. rsc.orgunivpancasila.ac.id

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering considerable benefits in terms of speed, efficiency, and selectivity. nih.gov This technique can accelerate reaction rates, often reducing reaction times from hours to mere minutes. nih.govdergipark.org.tr

A notable application is the solvent-free, microwave-assisted ring-opening reaction of phenyl glycidyl (B131873) ether with 3-chloro-5-methyl-1H-pyrazole. nih.gov Heating the neat mixture to 120°C for one minute under microwave irradiation yields the corresponding 1-(3-chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol. nih.gov This approach highlights the potential for rapid synthesis with reduced solvent waste. nih.gov

Microwave technology has also been employed in the synthesis of various other pyrazole-containing scaffolds. For instance, pyrazolo[4,3-d]pyrimidin-7(6H)-ones have been synthesized in high yields (80-98%) through a microwave-assisted oxidative coupling reaction at 100°C for just 3 minutes. rsc.org Similarly, the synthesis of 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones from ethyl acetoacetate and substituted hydrazines can be accomplished in 2-4 minutes under microwave irradiation. dergipark.org.tr These examples underscore the efficiency and broad applicability of microwave-assisted methods in pyrazole chemistry. rsc.orgdergipark.org.tr

Table 1: Examples of Microwave-Assisted Synthesis of Pyrazole Derivatives

| Starting Materials | Product | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 3-chloro-5-methyl-1H-pyrazole, Phenyl glycidyl ether | 1-(3-chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol | Solvent-free, 120°C, Microwave | 1 min | 26% | nih.gov |

| (Hetero)aromatic aldehydes, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones | DMSO:H₂O (1:1), K₂S₂O₈, 100°C, 350W Microwave | 3 min | 80-98% | rsc.org |

| Ethyl acetoacetate, 1-Phenylhydrazine | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Microwave | 2-4 min | Not specified | dergipark.org.tr |

| 2-chloroquinoline-3-carbaldehyde, 2,4-dinitrophenylhydrazine | 1-Carboamidopyrazolo[3,4-b]quinolines | Water, 1000W Microwave | 2-5 min | Not specified | dergipark.org.tr |

Ultrasound-Assisted Synthesis of Pyrazole Derivatives

Ultrasound irradiation is another energy-efficient technique that enhances chemical reactivity through acoustic cavitation. mdpi.comsciensage.info This method has been successfully applied to the synthesis of pyrazole derivatives, offering advantages such as shorter reaction times, simple work-up procedures, and good yields. mdpi.com

For example, a series of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives were synthesized under ultrasonic conditions. mdpi.com The reaction involves treating chalcone-like heteroanalogues, derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, with hydrazines in an ethanol (B145695) or methanol (B129727)/glacial acetic acid mixture. mdpi.com This ultrasound-promoted method was completed in 2-20 minutes at ambient temperature (35–40 °C), affording the products in 65%–80% yields. mdpi.com

Similarly, quinolinyl chalcones containing a pyrazole moiety have been prepared in 76-93% yield via a Claisen-Schmidt condensation under ultrasonic irradiation. researchgate.net The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with derivatives of 2-methyl-3-acetylquinoline was completed in 30 minutes, a significant improvement over the 120 minutes required for the conventional method. researchgate.net These findings demonstrate that ultrasound is a valuable green chemistry tool for the efficient synthesis of complex pyrazole derivatives. mdpi.comsciensage.inforesearchgate.net

Mechanochemical Synthesis of Pyrazole Derivatives

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, represents a highly sustainable synthetic strategy by minimizing or eliminating the need for solvents. researchgate.netcolab.ws This technique is gaining traction for its efficiency and eco-friendly nature. rsc.org

A solvent-free, one-pot, three-component synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles has been developed using a grinding-induced method. researchgate.net The reaction of 3-chloro-2,4-pentanedione, various thiophenols, and hydrazine hydrate (B1144303) in the presence of a catalytic amount of piperidine (B6355638) proceeds efficiently to give the desired products in good to excellent yields. researchgate.net Another example involves the chlorination of 3,4-dimethyl-2-pyrazolin-5-one by grinding it with trichloroisocyanuric acid in a mortar and pestle, which provides the chlorinated product in 69% yield. colab.ws These methods showcase the potential of mechanochemistry to create C-S and C-Cl bonds on the pyrazole ring system under simple, solvent-free conditions. researchgate.netcolab.ws

Solvent-Free and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds. univpancasila.ac.id Key strategies include the use of water as a benign solvent, solvent-free reaction conditions, and the application of alternative energy sources like microwaves and ultrasound. univpancasila.ac.idthieme-connect.com

Solvent-free synthesis is a cornerstone of green chemistry. nih.gov The previously mentioned microwave-assisted synthesis of pyrazole derivatives via epoxide ring-opening is an example of a solvent-free approach that is both rapid and environmentally responsible. nih.gov Similarly, the condensation of ethyl acetoacetate and phenylhydrazine can be performed at 120°C under solvent-free conditions to produce the precursor 3-methyl-1-phenyl-2-pyrazolin-5-one. rasayanjournal.co.in

Water, as a non-toxic and readily available solvent, is an ideal medium for green synthesis. thieme-connect.com The synthesis of pyrazolones has been achieved through a multicomponent reaction in water using a heterogeneous Lewis acid catalyst. thieme-connect.com The development of such aqueous methods for pyrazole synthesis represents a significant step towards more sustainable chemical manufacturing. thieme-connect.com

Multicomponent Reactions for Pyrazole Moiety Incorporation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, are highly valued for their atom economy and efficiency. mdpi.comorganic-chemistry.org

A notable example is the one-pot, three-component synthesis of a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene derivative. mdpi.com This reaction proceeds by mixing trans-2-benzoyl-3-(4-nitrophenyl)aziridine, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol at room temperature. mdpi.com MCRs have also been employed to construct fused pyrazole systems. For instance, pyrazolo[3,4-b]pyridine derivatives can be synthesized via a three-component reaction of 5-aminopyrazole, an arylaldehyde, and indandione under ultrasonic irradiation. beilstein-journals.org These approaches provide rapid access to complex molecular architectures from simple precursors. mdpi.combeilstein-journals.org

Functional Group Transformations and Derivatization

The this compound core is a versatile scaffold for further chemical modification. The chlorine atom and other functional groups can be readily transformed, providing access to a wide range of derivatives.

A key intermediate for many derivatizations is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which is typically prepared via a Vilsmeier-Haack reaction from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using phosphorus oxychloride and dimethylformamide. mdpi.comresearchgate.net The aldehyde group of this intermediate is a versatile handle for further transformations. For example, it can undergo Knoevenagel condensation with 1-indanone (B140024) derivatives in the presence of sodium hydroxide (B78521) and ethanol to yield (2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one hybrids. rasayanjournal.co.in

The pyrazole ring itself can also be functionalized. Nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with fuming nitric acid in acetic anhydride (B1165640) results in the formation of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. preprints.orgmdpi.com In this derivative, the chlorine at the 5-position becomes susceptible to nucleophilic substitution. Reaction with sodium azide (B81097) in acetone/water readily displaces the chlorine to yield 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole. preprints.orgmdpi.com

Furthermore, the 4-carbaldehyde can be oxidized to the corresponding carboxylic acid, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using an oxidizing agent like potassium permanganate (B83412). researchgate.net This carboxylic acid can then be converted to the acid chloride with thionyl chloride. researchgate.net The resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is a reactive intermediate that can be condensed with various amines, such as substituted benzothiazol-2-ylamines, to form the corresponding amides. researchgate.net These transformations highlight the extensive chemistry that can be performed starting from the this compound scaffold.

Table 2: Selected Functional Group Transformations of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Derivatives

| Starting Compound | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | mdpi.comresearchgate.net |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃, Acetic anhydride | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Nitration | mdpi.com |

| 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Sodium azide | 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Nucleophilic Substitution | mdpi.com |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 1-Indanone, NaOH, Ethanol | (2E)-2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | Knoevenagel Condensation | rasayanjournal.co.in |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Oxidation | researchgate.net |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | SOCl₂ | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | Chlorination | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-5-methyl-1H-pyrazole |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| 1-(3-chloro-5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol |

| Phenyl glycidyl ether |

| 5-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones |

| 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |

| 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones |

| Ethyl acetoacetate |

| 1-Phenylhydrazine |

| 1-Carboamidopyrazolo[3,4-b]quinolines |

| 2-chloroquinoline-3-carbaldehyde |

| 2,4-dinitrophenylhydrazine |

| 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole |

| 2-methyl-3-acetylquinoline |

| 3,5-dimethyl-4-(arylsulfanyl)pyrazoles |

| 3-chloro-2,4-pentanedione |

| Hydrazine hydrate |

| 3,4-dimethyl-2-pyrazolin-5-one |

| Trichloroisocyanuric acid |

| 3-methyl-1-phenyl-2-pyrazolin-5-one |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| trans-2-benzoyl-3-(4-nitrophenyl)aziridine |

| Ammonium acetate |

| Pyrazolo[3,4-b]pyridines |

| 5-aminopyrazole |

| Indandione |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |

| Phosphorus oxychloride |

| Dimethylformamide |

| (2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one |

| 1-Indanone |

| Sodium hydroxide |

| 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole |

| 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole |

| Sodium azide |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

| Potassium permanganate |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride |

| Thionyl chloride |

Oxidation Reactions of the Aldehyde Group at C4

The aldehyde group at the C4 position of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is readily susceptible to oxidation, providing a direct route to the corresponding carboxylic acid. This transformation is a crucial step in the synthesis of various pyrazole-based compounds.

Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are effectively employed for this purpose. researchgate.net The reaction typically involves treating the aldehyde with the oxidizing agent in a suitable solvent. For instance, oxidation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with potassium permanganate solution yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. researchgate.net This carboxylic acid derivative serves as a key intermediate for further modifications, including the synthesis of amides and esters. researchgate.netresearchgate.net

| Oxidizing Agent | Starting Material | Product | Reference |

| Potassium Permanganate (KMnO4) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | researchgate.netresearchgate.net |

| Chromium Trioxide (CrO3) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid |

Reduction Reactions of the Aldehyde Group at C4

The aldehyde functionality at the C4 position can be selectively reduced to a primary alcohol. This reduction provides a different synthetic handle for further derivatization.

Standard reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to achieve this transformation. smolecule.com These reactions are typically carried out in alcoholic solvents at controlled temperatures. The resulting alcohol, (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol, can then be utilized in subsequent reactions, such as etherifications or esterifications, to introduce a variety of functional groups.

| Reducing Agent | Starting Material | Product | Reference |

| Sodium Borohydride (NaBH4) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | smolecule.com |

| Lithium Aluminum Hydride (LiAlH4) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | (5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanol | smolecule.comsmolecule.com |

Nucleophilic Substitution Reactions of the Chlorine Atom at C5

The chlorine atom at the C5 position of the pyrazole ring is susceptible to nucleophilic substitution, a reaction that is pivotal for introducing a wide range of functional groups and building molecular diversity. smolecule.com This reactivity allows for the synthesis of various derivatives with potentially altered chemical and biological properties.

The substitution can be achieved with various nucleophiles, including amines, thiols, and alkoxides. smolecule.com For example, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenols or thiophenols in the presence of a base like potassium carbonate in a solvent such as DMF leads to the corresponding 5-phenoxy- or 5-phenylsulfanyl-substituted pyrazoles. researchgate.net Similarly, reactions with amines, such as N-benzylmethylamine, under microwave irradiation can yield 5-amino-substituted pyrazoles. nih.gov

| Nucleophile | Product Type | Reference |

| Amines | 5-Amino-3-methyl-1H-pyrazole derivatives | smolecule.comnih.gov |

| Thiols | 5-Thio-3-methyl-1H-pyrazole derivatives | smolecule.com |

| Alkoxides | 5-Alkoxy-3-methyl-1H-pyrazole derivatives | smolecule.com |

| Phenols/Thiophenols | 5-Phenoxy/Phenylsulfanyl-3-methyl-1H-pyrazole derivatives | researchgate.net |

Condensation Reactions for Formation of Complex Structures

Condensation reactions involving the aldehyde group at C4 of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde are a cornerstone for the construction of more complex heterocyclic systems. These reactions often involve the formation of a new carbon-carbon or carbon-nitrogen bond.

A notable example is the Knoevenagel condensation with active methylene (B1212753) compounds like ethyl cyanoacetate. chemicalbook.com This reaction, typically carried out in the presence of a base, leads to the formation of α,β-unsaturated compounds. smolecule.com Another important application is the condensation with amines or hydrazines to form imines or hydrazones, respectively. smolecule.comscispace.com For instance, the reaction with phenylhydrazine yields (E)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine. scispace.com These condensation products can then serve as intermediates for the synthesis of fused heterocyclic systems.

Synthesis of Hydrazone and Thiosemicarbazone Derivatives

The aldehyde group at C4 of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde readily reacts with hydrazine hydrate and thiosemicarbazide (B42300) to form the corresponding hydrazone and thiosemicarbazone derivatives, respectively. researchgate.netresearchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like methanol. researchgate.net

The resulting hydrazone, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone, can be further derivatized. chemicalbook.com For example, it can react with aromatic aldehydes to produce a series of azines. researchgate.netresearchgate.net The thiosemicarbazone derivative, N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone, is also a versatile intermediate for synthesizing other heterocyclic compounds. researchgate.netchemicalbook.com The synthesis of these derivatives is significant as hydrazones and thiosemicarbazones are known to be important pharmacophores.

Incorporation into Schiff Base Compounds

The aldehyde at the C4 position of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a key building block for the synthesis of Schiff bases. These compounds are formed through the condensation reaction of the aldehyde with primary amines.

The reaction typically involves mixing the pyrazole aldehyde with an appropriate amine, often under mild conditions, to yield the corresponding imine or Schiff base. dntb.gov.ua This straightforward synthetic route allows for the incorporation of the this compound moiety into a wide variety of molecular architectures. The resulting pyrazole-tethered Schiff bases have been a subject of interest in medicinal chemistry research. dntb.gov.ua

Formation of Pyrazolo-Pyridone and Pyrazolochromene Derivatives

The versatile nature of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives allows for their use in the synthesis of fused heterocyclic systems like pyrazolo-pyridones and pyrazolochromenes.

For instance, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-cyanoacetohydrazide, which is prepared from the parent aldehyde, can be cyclized with acetylacetone (B45752) to yield a pyrazolo-pyridone derivative. orientjchem.orgorientjchem.org Similarly, condensation of this cyanoacetohydrazide derivative with aromatic aldehydes can lead to the formation of substituted pyrazolochromenes. orientjchem.orgorientjchem.org These reactions highlight the utility of the pyrazole scaffold in constructing complex, multi-ring systems with potential applications in various fields of chemistry. orientjchem.org

Esterification Reactions

Esterification of this compound derivatives is a key synthetic step for the creation of a diverse range of compounds, notably those with potential biological activities. The primary route to these esters involves the conversion of a carboxylic acid precursor, which is often synthesized from a corresponding aldehyde.

A common precursor for esterification is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This carboxylic acid can be prepared by the oxidation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.netresearchgate.net The aldehyde itself is typically synthesized via the Vilsmeier-Haack reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.netmdpi.com

Once the carboxylic acid is obtained, it can be converted to its corresponding ester. For instance, the ethyl ester can be formed by reacting the carboxylic acid with ethanol in an acidic medium. semanticscholar.org Another method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid can be treated with a chlorinating agent like thionyl chloride to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride. researchgate.net This acyl chloride can then readily react with various alcohols to yield the desired ester.

Furthermore, direct synthesis of pyrazole esters has been reported. For example, ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate was synthesized from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate by reaction with hydrogen chloride and nitrosyl chloride. prepchem.com

Recent research has also focused on the synthesis of novel pyrazole ester derivatives containing other heterocyclic moieties, such as triazoles, for evaluation as potential antibacterial agents. nih.gov In these syntheses, a 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carboxylate is formed by reacting a pyrazole carboxylic acid derivative with a substituted triazole. nih.gov

Detailed findings from selected studies on the synthesis of this compound ester derivatives are presented in the table below.

Table 1: Synthesis of this compound Ester Derivatives

| Derivative Name | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-phenyl-1H-1,2,4-triazol-3-yl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, 1-phenyl-1H-1,2,4-triazol-3-ol | Not specified | 62% | nih.gov |

| 1-phenyl-1H-1,2,4-triazol-3-yl 5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid, 1-phenyl-1H-1,2,4-triazol-3-ol | Not specified | 52% | nih.gov |

| 1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl 5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylate | 5-chloro-3-methyl-1-(p-tolyl)-1H-pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-1H-1,2,4-triazol-3-ol | Not specified | 71% | nih.gov |

| 1-(p-tolyl)-1H-1,2,4-triazol-3-yl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, 1-(p-tolyl)-1H-1,2,4-triazol-3-ol | Not specified | 72% | nih.gov |

| ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid | Hydrogen chloride, nitrosyl chloride in chloroform, then heated on a steam bath | Not specified | prepchem.com |

| methyl this compound-4-carboxylate | This compound-4-carboxylic acid | Thionyl chloride in methanol | Not specified | researchgate.net |

| ethyl 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylate | 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | Ethanol in acidic medium | Not specified | semanticscholar.org |

Reactivity and Reaction Mechanisms of 5 Chloro 3 Methyl 1h Pyrazole and Its Derivatives

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a π-excessive system, which makes it susceptible to electrophilic aromatic substitution. nih.gov Due to the electronic properties of the two nitrogen atoms, the electron density is highest at the C4 position, making it the preferred site for attack by electrophiles. nih.govpharmaguideline.comrrbdavc.orgchemicalbook.com The C3 and C5 positions are comparatively electron-deficient and thus less reactive towards electrophiles. researchgate.net

In the case of 5-chloro-3-methyl-1H-pyrazole, the presence of the methyl group (an electron-donating group) can further enhance the nucleophilicity of the pyrazole ring, reinforcing the preference for substitution at the C4 position. researchgate.net Conversely, the chloro group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, yet the C4 position remains the most reactive site.

A key example of electrophilic substitution is the regioselective functionalization of 1-phenylpyrazole (B75819) derivatives with chlorosulfonic acid to yield benzenesulfonyl chloride derivatives. nih.gov This highlights the preparative utility of targeting the C4 position for building more complex molecular architectures. Similarly, nitration of 1-phenylpyrazole derivatives followed by reduction is a common strategy to introduce an amino group at the C4 position. nih.gov

Nucleophilic Addition to Carbonyl Groups

Derivatives of this compound, particularly those bearing a carbonyl group like an aldehyde at the C4 position (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), are pivotal intermediates in synthesis. The aldehyde functional group is highly susceptible to nucleophilic addition, allowing for a wide array of chemical transformations. smolecule.com

These reactions include:

Condensation Reactions: The aldehyde readily reacts with primary amines, such as cyclohexylamine (B46788) or phenylhydrazine (B124118), to form the corresponding imines (Schiff bases). smolecule.comscispace.comnih.gov These reactions are fundamental for creating new carbon-nitrogen bonds and extending the molecular framework.

Knoevenagel Condensation: The reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with active methylene (B1212753) compounds like ethyl cyanoacetate, typically at low temperatures (0°C), yields α,β-unsaturated esters. scientificlabs.ie

Formation of Hydrazones: Reaction with hydrazides, such as 2-cyanoacetohydrazide, proceeds via condensation to produce N'-[(pyrazol-4-yl)methylene]acetohydrazide derivatives. orientjchem.org These products can serve as precursors for further cyclization reactions. orientjchem.org

Reduction: The aldehyde group can be reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com

The reactivity of the C5-chloro substituent can sometimes compete with or follow the initial nucleophilic attack on the aldehyde. For instance, reaction with cyclohexylamine can lead to either nucleophilic substitution of the chlorine atom or condensation at the aldehyde group, depending on the nature of the substituent at the N1 position of the pyrazole ring. nih.govst-andrews.ac.uk

Mechanistic Insights into Specific Reactions (e.g., Vilsmeier-Haack)

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. igmpublication.orgmdpi.comnih.gov This reaction is instrumental in synthesizing pyrazole-4-carbaldehydes, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, from their corresponding pyrazolone (B3327878) precursors or by direct formylation of the substituted pyrazole. scientificlabs.iearkat-usa.org

The reaction proceeds through the following mechanistic steps:

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent. nih.govthieme-connect.com

Electrophilic Attack: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. nih.gov This step leads to the formation of a cationic intermediate, with the positive charge stabilized by the aromatic system.

Hydrolysis: The intermediate is then hydrolyzed by the addition of water to liberate the aldehyde and regenerate the amine (DMF). nih.gov

The Vilsmeier-Haack reaction is highly efficient for producing 4-formyl pyrazoles, with yields often being moderate to good (26-92%). nih.govresearchgate.net Reaction conditions, such as temperature and the stoichiometry of the reagents, are critical for optimizing the yield and preventing side reactions. nih.gov For example, using an excess of POCl₃ can sometimes lead to improved yields. nih.gov In some cases, the reaction can achieve dual functionalization, such as simultaneous chlorination and formylation. mdpi.com

Photochemical Reactions and Intramolecular Charge Transfer Phenomena

The photochemical behavior of pyrazole derivatives is a field of active research, revealing complex transformations and interesting photophysical properties. These compounds can undergo various photoreactions, including cyclizations and rearrangements. researchgate.netresearchgate.net However, in certain terarylene systems containing a pyrazole bridge, the expected UV-induced 6π-electrocyclization of the 1,3,5-hexatriene (B1211904) system does not occur. nih.govbeilstein-journals.org Instead, the photochemical transformation can proceed exclusively through the contraction of an associated pyranone ring. nih.govbeilstein-journals.org

A significant photophysical process observed in many pyrazole derivatives is intramolecular charge transfer (ICT). researchgate.net This phenomenon typically occurs in molecules containing both an electron-donating and an electron-accepting moiety (a push-pull system). Upon photoexcitation, an electron is transferred from the donor part to the acceptor part of the molecule, creating a charge-separated excited state. scispace.com

Key findings on ICT in pyrazole derivatives include:

The pyrazole ring itself can act as a component of the charge transfer system. scispace.com

The emission spectra of these compounds are often sensitive to the polarity of the solvent (solvatofluorochromism). A larger red shift in emission is typically observed in more polar solvents, which stabilize the charge-separated ICT state. researchgate.netrsc.org

The nature and position of substituents on the pyrazole and any attached aryl rings significantly influence the ICT process. researchgate.netscispace.com

In some systems, ICT can compete with other photophysical processes, such as intramolecular energy transfer. researchgate.net

These ICT properties are crucial for the development of fluorescent probes and sensors, as the changes in fluorescence in response to environmental factors can be used for detection purposes. rsc.org

Coordination Chemistry and Catalytic Applications

5-Chloro-3-methyl-1H-pyrazole as a Ligand

The coordination chemistry of this compound, while not extensively detailed in dedicated studies, can be inferred from the behavior of other pyrazole-based ligands. The pyrazole (B372694) ring contains two nitrogen atoms: a pyridinic-type nitrogen (with a lone pair of electrons available for coordination) and a pyrrolic-type nitrogen (part of the N-H group).

Like other pyrazoles, this compound is expected to act as a strong N-donor ligand. mdpi.com The pyridinic nitrogen atom readily donates its lone pair of electrons to a Lewis acidic metal center to form a coordination bond. researchgate.netnih.gov The presence of substituents on the pyrazole ring—in this case, a chloro group at the 5-position and a methyl group at the 3-position—influences its electronic properties. The methyl group is weakly electron-donating, which can enhance the basicity of the nitrogen atoms, while the chloro group is electron-withdrawing, which can reduce the donor strength. This balance of electronic effects modulates the stability and reactivity of the resulting metal complexes.

Pyrazole derivatives have been shown to form stable complexes with a wide range of transition metals, including palladium, iron, cobalt, ruthenium, copper, and nickel. nih.govresearchgate.netmdpi.com For instance, pyrazole-based ligands have been used to synthesize complexes with Co(II), Ni(II), and Cu(II). researchgate.netmdpi.com Iron(III) complexes with N-phenylpyrazole-based ligands have also been reported. mdpi.com Similarly, various palladium(II) complexes with pyrazole-containing ligands are known and have been explored for their catalytic prowess. acs.orgscirp.org Given this broad reactivity, it is highly probable that this compound can coordinate to these and other metal ions. The specific coordination geometry—be it octahedral, square planar, or tetrahedral—would depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

Table 1: Examples of Coordination Complexes with Pyrazole-Derived Ligands

| Metal Ion | Ligand Type | Resulting Complex Type | Reference(s) |

| Ni(II), Co(II) | Pyridine- and Pyrazole-based | Monomeric coordination compounds | mdpi.com |

| Fe(III) | N-phenylpyrazole | Tris(1-phenylpyrazolato-N,C2)iron(III) core | mdpi.com |

| Zn(II) | Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | ZnL₂Cl₂, [ZnL₂Br₂], etc. | mdpi.com |

| Cu(II) | Pyrazole | Polymeric [Cu(pz)₂]n | uninsubria.it |

| Mn(II) | 3-tert-butyl-4-cyano pyrazole | Octahedral Mn complex | researchgate.net |

| Ni(II) | Pyrazole-tethered N,N donor | Dimeric chloro-bridged Ni(II) complex |

This table illustrates the general coordination behavior of pyrazoles; specific complexes with this compound are not detailed in the cited literature.

Pincer ligands are multidentate ligands that bind to a metal center through three atoms in a meridional fashion. Pyrazole units are excellent components for constructing pincer frameworks, often in NNN, PCN, or PCP configurations. nih.govmdpi.commdpi.com For example, ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines are well-studied NNN pincer ligands where two protic pyrazole groups are held in a rigid framework. nih.govnih.gov While no pincer ligands explicitly incorporating this compound have been detailed in the surveyed literature, its structure is suitable for integration into such designs. A hypothetical NNN pincer ligand could be synthesized by linking two units of this compound to a central pyridine (B92270) ring. The resulting metal complexes would be expected to exhibit high thermal stability and unique catalytic properties, characteristic of pincer architectures. mdpi.comacs.org

The N-H group in protic pyrazoles like this compound is not merely a spectator in coordination chemistry. researchgate.netnih.gov Coordination to a metal center increases the acidity of this proton, making it easier to remove with a base. nih.gov This deprotonation converts the neutral pyrazole ligand into an anionic pyrazolate ligand, which is a stronger electron donor. This reversible protonation/deprotonation cycle is the basis for "metal-ligand cooperation," a phenomenon where both the metal and the ligand participate directly in bond activation and formation during a catalytic cycle. nih.govrsc.org This bifunctional reactivity allows the ligand to act as a proton shuttle, facilitating reactions like transfer hydrogenation and dehydrogenation. researchgate.netnih.gov The crucial role of the NH group is often demonstrated by comparing the catalytic activity of a protic pyrazole complex with its N-methylated (non-protic) analogue, which typically shows significantly lower or no activity. nih.gov

Catalytic Applications of Metal Complexes with this compound-based Ligands

While specific catalytic data for complexes of this compound is scarce, the extensive use of other pyrazole-ligated metal complexes in catalysis allows for informed predictions. Palladium complexes, in particular, have been widely used in carbon-carbon bond-forming reactions. acs.orgdergipark.org.tr

Palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions are powerful tools in organic synthesis. dergipark.org.trresearchgate.net The efficiency of these reactions heavily relies on the nature of the ligand coordinated to the palladium center. Pyrazole-based ligands have been successfully employed in this context. acs.orgmdpi.com For example, palladium complexes of pyridylpyrazole ligands have been used as precatalysts for the Heck reaction. acs.org Similarly, symmetrical bis-pyrazolyl ligands have shown high activity in the Suzuki-Miyaura coupling of aryl halides with aryl boronic acids. mdpi.com

A palladium complex bearing this compound as a ligand would be a plausible candidate for catalyzing such reactions. The ligand's N-donor atom would stabilize the palladium center, while the electronic and steric properties imparted by the chloro and methyl groups would tune the catalyst's reactivity. It is worth noting that while the complexes of this ligand have not been reported as catalysts, the compound itself (in its N-substituted forms) has been used as a substrate in coupling reactions, highlighting the chemical utility of this pyrazole core. mdpi.comscientificlabs.ieresearchgate.netresearchgate.net

Influence of Ligand Concentration, Counterion, and Solvent on Catalytic Activity

Influence of Ligand Concentration

The stoichiometry between the pyrazole-based ligand and the metal ion is a critical parameter in optimizing catalytic activity. Studies on copper-based catalysts for the oxidation of catechol have shown that the ligand-to-metal ratio directly impacts the reaction rate. mdpi.com It has been demonstrated that varying the ligand concentration can lead to the formation of different complex species in solution, each with its own distinct catalytic prowess.

Table 1: Effect of Ligand-to-Metal Ratio on Catalytic Activity

| Ligand/Metal Ratio | Relative Catalytic Activity | Rationale |

| 1L / 1M | Moderate | Formation of a 1:1 complex, may have open coordination sites but potentially lower stability or different geometry than the optimal catalyst. |

| 2L / 1M | High | Often identified as the optimal ratio, suggesting the formation of a highly active and stable bis-ligand metal complex. mdpi.com |

| >2L / 1M | Decreasing | An excess of ligand can lead to the formation of saturated, sterically hindered, or less labile complexes, which may inhibit substrate binding. |

Influence of Counterion

The counterion, or the anion from the metal salt used as the catalyst precursor (e.g., CuSO₄ , CuCl₂ , Cu(CH₃COO )₂), plays a significant, often underestimated, role in catalysis. bohrium.comresearchgate.net The counterion can influence the catalytic cycle in several ways: it can affect the Lewis acidity of the metal center, participate directly in the reaction mechanism, or alter the geometry and stability of the catalytic complex. acs.orgmdpi.com

In the copper-catalyzed oxidation of catechol using pyrazole-based ligands, the nature of the anion was found to be a determining factor for the reaction rate. bohrium.com Comparative studies have shown that different counterions lead to vastly different catalytic outcomes. For instance, in one study, the sulfate (B86663) anion (SO₄²⁻) provided the best results, suggesting that weakly coordinating anions can lead to more active catalysts. bohrium.comacs.org Conversely, strongly coordinating anions like chloride (Cl⁻) can sometimes occupy a coordination site on the metal, hindering the binding of the substrate and thus reducing catalytic activity. acs.org In other systems, copper(II) acetate (B1210297) (Cu(CH₃COO)₂) has also been shown to be a highly effective precursor. mdpi.comdntb.gov.ua

Table 2: Representative Influence of Copper(II) Salt Counterions on Catechol Oxidation Rate

| Copper(II) Salt | Counterion | Relative Catalytic Activity | Reference |

| CuSO₄ | SO₄²⁻ | High | bohrium.com |

| Cu(CH₃COO)₂ | CH₃COO⁻ | High | mdpi.comdntb.gov.ua |

| Cu(NO₃)₂ | NO₃⁻ | Moderate-High | dntb.gov.ua |

| CuCl₂ | Cl⁻ | Moderate-Low | dntb.gov.uaacs.org |

Influence of Solvent

In the context of catechol oxidation catalyzed by in-situ formed copper-pyrazole complexes, the solvent's role is critical. bohrium.com Studies have demonstrated that solvents like methanol (B129727) and tetrahydrofuran (B95107) (THF) are effective media for this transformation, facilitating high catalytic rates. bohrium.comresearchgate.net For example, one pyrazole-based ligand combined with copper(II) acetate in THF exhibited a catecholase-like activity with a rate of 5.596 µmol·L⁻¹·min⁻¹. researchgate.net In another case, a different pyrazole ligand system in methanol achieved a Vₘₐₓ of 41.67 µmol·L⁻¹·min⁻¹. dntb.gov.ua Strikingly, some studies have reported a complete lack of catecholase activity in acetonitrile, underscoring how profoundly the solvent can modulate catalytic efficiency, potentially by strongly coordinating to the metal center and deactivating the catalyst. researchgate.net

Table 3: Effect of Solvent on Catalytic Activity in Oxidation Reactions

| Catalyst System | Solvent | Substrate | Reaction Rate (V) | Reference |

| Ligand²/Cu(CH₃COO)₂ | Methanol | Catechol | 41.67 µmol·L⁻¹·min⁻¹ (Vₘₐₓ) | dntb.gov.ua |

| Ligand⁶/Cu(CH₃COO)₂ | Tetrahydrofuran (THF) | Catechol | 5.596 µmol·L⁻¹·min⁻¹ | researchgate.net |

| Ligand⁴/CoCl₂ | Tetrahydrofuran (THF) | 2-Aminophenol | 2.034 µmol·L⁻¹·min⁻¹ | researchgate.net |

| Not Specified | Acetonitrile | Catechol | No activity observed | researchgate.net |

Medicinal Chemistry and Biological Activity

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrazole (B372694) derivatives is intricately linked to their chemical structure. Modifications to the pyrazole ring, including the nature and position of substituents, can profoundly influence their pharmacological effects. ijrpr.comnih.govmdpi.com

Influence of Substituent Nature and Position on Pharmacological Properties

The therapeutic potential of pyrazole-based compounds can be fine-tuned by altering the substituents on the pyrazole nucleus. ijrpr.com The introduction of various functional groups at different positions of the pyrazole ring allows for the modulation of the molecule's electronic and steric characteristics, which in turn affects its biological potency. ijrpr.comresearchgate.net For instance, the presence of aromatic and heteroaromatic groups can impart a wide range of biological activities. mdpi.com

Studies on a series of 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted-phenyl)pyrimidin-2-ol analogues revealed that the nature of the substituent on the phenyl ring at the 6-position of the pyrimidine (B1678525) ring plays a crucial role in their anti-inflammatory and analgesic activities. researchgate.netbenthamdirect.com Specifically, the presence of a chloro group at the 4-position of this phenyl ring resulted in a potent compound with significant anti-inflammatory and analgesic effects. researchgate.netbenthamdirect.com

Furthermore, research on 1-aryl-1H-pyrazole-imidazoline derivatives has shown that the position of substituents on the aryl ring is a key determinant of activity. nih.gov The potency of these compounds was enhanced when substituents like bromine, chlorine, and methyl groups were placed in the para-position of the aryl ring. nih.gov

Impact of Halogens (e.g., Chlorine) and Methyl Substituents on Potency

Halogens and methyl groups are common substituents in pharmacologically active pyrazole derivatives, and their presence can significantly impact potency. The inclusion of a chlorine atom, as seen in the 5-chloro-3-methyl-1H-pyrazole scaffold, is a recurring feature in compounds with notable biological activity. researchgate.netbenthamdirect.commdpi.com

In a series of pyrazole derivatives, the presence of a chloro group was found to be important for their anti-inflammatory and analgesic properties. researchgate.netbenthamdirect.com For example, a compound with a 4-chlorophenyl substituent demonstrated strong anti-inflammatory and analgesic activity. researchgate.net Similarly, the addition of electron-withdrawing groups like halogens has been shown to enhance antinociceptive efficacy in other pyrazole-based compounds. nih.gov

Computational Approaches in SAR Analysis (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become invaluable tools in understanding the structure-activity relationships of pyrazole derivatives. researchgate.netnih.govresearchgate.net These techniques allow researchers to predict the binding orientation of small molecules within the active site of a target protein, providing insights into the molecular basis of their pharmacological activity. nih.gov

Molecular docking studies have been employed to investigate the interaction of pyrazole analogues with various biological targets, including enzymes like cyclooxygenase (COX) and protein kinases. researchgate.netnih.gov For instance, docking studies on pyrazole derivatives have helped to elucidate their binding modes within the COX-2 active site, revealing key interactions such as hydrogen bonding and π-π stacking that contribute to their anti-inflammatory effects. nih.gov

In the development of pyrazole-based inhibitors, molecular docking can guide the design of new compounds with improved potency and selectivity. nih.gov By analyzing the binding energies and interactions of a series of compounds, researchers can identify which structural modifications are most likely to enhance binding affinity. nih.govnih.gov This computational approach was utilized in the study of pyrazolopyridine derivatives, where docking scores helped to identify compounds with favorable binding to cancer-related protein targets. researchgate.netnih.gov

Pharmacological Applications and Mechanisms of Action

Derivatives of this compound have been investigated for a variety of pharmacological applications, with a significant focus on their analgesic and anti-inflammatory properties. researchgate.netmdpi.comarkat-usa.org

Analgesic Properties

Numerous studies have demonstrated the analgesic potential of pyrazole derivatives. arkat-usa.orgvietnamjournal.ru Compounds derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have shown promise as pain-relieving agents. smolecule.comchemicalbook.comsigmaaldrich.com

A series of novel 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(substituted-phenyl)pyrimidin-2-ol analogues were synthesized and evaluated for their analgesic activity. researchgate.netbenthamdirect.com Among these, the compound 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-chlorophenyl)pyrimidin-2-ol exhibited significant analgesic effects. researchgate.netbenthamdirect.com The mechanism of action for the analgesic effects of pyrazole compounds can involve various pathways. Some pyrazole analogues have been shown to exert their antinociceptive effects through the activation of opioid receptors and the blockage of acid-sensing ion channels. nih.govfrontiersin.org

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented, with many compounds showing potent effects in preclinical models. nih.govarkat-usa.orgvietnamjournal.ruresearchgate.netsciencescholar.us The pyrazole nucleus is a core component of several established anti-inflammatory drugs. vietnamjournal.ru

Derivatives of this compound have been a particular focus of anti-inflammatory research. researchgate.netbenthamdirect.com A study of pyrimidin-2-ol analogues incorporating the 5-chloro-3-methyl-1-phenyl-1H-pyrazole moiety identified a compound with 81.91% inhibition in a carrageenan-induced paw edema model, a standard test for anti-inflammatory activity. researchgate.netbenthamdirect.com

The mechanisms underlying the anti-inflammatory effects of pyrazole derivatives are multifaceted and can include:

Inhibition of Pro-inflammatory Enzymes: Pyrazole compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. researchgate.net

Suppression of Pro-inflammatory Cytokines: They can modulate the production and release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.net

Inhibition of NF-κB Activation: Pyrazole derivatives have been shown to interfere with the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of genes involved in inflammation. researchgate.net

Modulation of Immune Cell Function: These compounds can influence the activity of immune cells like neutrophils and macrophages. researchgate.net

Anticancer Activity

The pyrazole nucleus is a cornerstone in the development of new anticancer agents. researchgate.net Derivatives incorporating the 5-chloro-3-methyl-1-phenyl-1H-pyrazole moiety have shown notable antiproliferative activity against various human cancer cell lines. smolecule.comtandfonline.comrjpbcs.com

A series of heterocycles were synthesized from a pyrazole-based oxazolone (B7731731) derivative, 4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one. Among these, a triazinone derivative demonstrated potent activity against colon (HCT116) and breast (MCF7) cancer cell lines, with IC50 values of 8.37 ± 0.5 µM and 3.81 ± 0.2 µM, respectively. tandfonline.com These values were comparable to the reference drug doxorubicin. tandfonline.com

Curcumin-inspired pyrazole analogues have also been synthesized and evaluated for their potential as anti-colon cancer agents. nih.gov Additionally, other pyrazole derivatives have shown significant cytotoxic activity against various cancer cell lines, including those of the lung, central nervous system, colon, and prostate. mdpi.com The anticancer potential of these compounds is often linked to their ability to inhibit specific enzymes or interact with key molecular targets within cancer cells. mdpi.comscience.govresearchgate.netresearchgate.net

Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Triazinone derivative | HCT116 (Colon) | 8.37 ± 0.5 µM | tandfonline.com |

| Triazinone derivative | MCF7 (Breast) | 3.81 ± 0.2 µM | tandfonline.com |

| Doxorubicin (Reference) | HCT116 (Colon) | 5.23 ± 0.3 µM | tandfonline.com |

| Doxorubicin (Reference) | MCF7 (Breast) | 4.17 ± 0.2 µM | tandfonline.com |

The anticancer effects of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes and receptors critical for cancer cell survival and proliferation.

Cyclooxygenase (COX) Enzymes: Certain 5-aminopyrazole derivatives have demonstrated antiproliferative activity, and docking simulations have been performed on cyclooxygenase-2 (COX-2) to explore this mechanism. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives have been assessed for their EGFR kinase inhibitory activity. One compound, in particular, showed high potency with an IC50 of 0.07 μM, which was more effective than the reference drug erlotinib. mdpi.com

Other Kinases: Pyrazole derivatives are recognized as potent kinase inhibitors, a property that contributes to their anticancer effects. researchgate.net They have been shown to inhibit various kinases such as Aurora A/B kinase. mdpi.com The 5-aminopyrazole Pirtobrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, is a clinically approved drug for treating mantle cell lymphoma. researchgate.net

Beyond enzyme inhibition, pyrazole derivatives exert their anticancer effects by interacting with other essential molecular components within the cell.

DNA Interaction: Some nitro-containing pyrazole compounds are thought to exert cytotoxic effects through mechanisms like DNA alkylation. nih.gov

DNA Gyrase and Topoisomerase: Schiff bases derived from 5-aminopyrazole have been investigated as dual inhibitors of Dihydrofolate reductase (DHFR) and DNA gyrase. nih.gov DNA gyrase, a type II topoisomerase, is a crucial enzyme for DNA replication and is a validated target for antibacterial and anticancer drugs. nih.gov Other pyrazole conjugates have been evaluated for their inhibitory action on topoisomerase II. ekb.eg

Tubulin: Pyrazole conjugates have been studied for their potential to inhibit tubulin assembly, a process vital for cell division. Significant cytotoxicity and inhibition of tubulin polymerization have been observed with these compounds. nih.govekb.eg

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The this compound scaffold is a versatile core for developing a wide range of antimicrobial agents. mdpi.comorientjchem.orgnih.govmdpi.comresearchgate.net

Antibacterial Activity: Derivatives of dihydropyridines and dihydropyrimidones incorporating the 5-chloropyrazole unit have been synthesized and screened for their antibacterial properties. scispace.com Some of these compounds exhibited moderate to good activity. researchgate.net Chalcones derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have also been synthesized and tested for their in-vitro antimicrobial activity, with some showing moderate effectiveness against bacterial strains like B. subtilis. ajrconline.org Furthermore, pyrazole derivatives have been identified with activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. science.govmdpi.com Some pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also shown promise as antimicrobial agents. mdpi.com

Antifungal Activity: The same dihydropyridine (B1217469) and dihydropyrimidone derivatives mentioned above also exhibit antifungal activity. scispace.com The diethyl dicarboxylate derivative of dihydropyridine showed notable activity against C. albicans. researchgate.net Chalcones based on the pyrazole structure also displayed moderate activity against the fungal strain A. niger. ajrconline.org

Antiviral Activity: Pyrazole derivatives are known to possess antiviral properties. mdpi.comresearchgate.net Specifically, they have been investigated for activity against viruses such as HIV, with some aryl pyrazoles showing non-nucleoside HIV-1 reverse transcriptase inhibitory activity. researchgate.net

Antimicrobial Activity of a Dihydropyridine Derivative

| Compound | Organism | Assay | Activity (MIC) | Reference |

|---|---|---|---|---|

| Diethyl dihydropyridine derivative | C. albicans | Disc Diffusion | 2.92 µg/disc | researchgate.net |

| Microbroth Dilution | 15.62 µg/ml | researchgate.net | ||

| Percent Germination Inhibition (MIC90) | 15.62 µg/ml | researchgate.net |

Antitubercular Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new treatments for tuberculosis. researchgate.netmdpi.com

A series of novel pyrazolylpyrazoline derivatives were synthesized starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govnih.govacs.org These compounds were tested for their efficacy against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Several of the synthesized compounds were found to be highly effective. nih.govnih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to the active site of the mycobacterial enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall synthesis pathway. nih.govnih.gov Other pyrazole derivatives have also been evaluated for their antimycobacterial activity against both susceptible and isoniazid-resistant strains of M. tuberculosis. researchgate.netresearchgate.netnih.gov

Antitubercular Activity of Pyrazolylpyrazoline Derivatives

| Compound ID | Target Organism | Binding Affinity (InhA) | Glide Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 9i | M. tuberculosis H37Rv | - | - | nih.govnih.gov |

| 9k | M. tuberculosis H37Rv | - | - | nih.govnih.gov |

| 9l | M. tuberculosis H37Rv | - | - | nih.govnih.gov |

| 9o | M. tuberculosis H37Rv | -8.884 | -61.144 | nih.govnih.gov |

| 9p | M. tuberculosis H37Rv | - | - | nih.govnih.gov |

Antimalarial and Antiprotozoal Activity (e.g., against Trypanosoma cruzi)

The pyrazole scaffold is a valuable pharmacophore for the development of agents against parasitic protozoa, including those that cause malaria and leishmaniasis. mdpi.comtsijournals.com

Antimalarial Activity: Pyrazole derivatives have demonstrated significant antimalarial activity. nih.govresearchgate.net In in-vivo studies using mice infected with Plasmodium berghei, several pyrazole derivatives exhibited substantial suppression of parasitemia, with some compounds showing up to 95% suppression. biointerfaceresearch.com Molecular docking studies suggest these compounds may target the plasmodial dihydrofolate reductase (Pf-DHFR) enzyme. biointerfaceresearch.com

Antiprotozoal/Antileishmanial Activity: Hydrazine-coupled pyrazole derivatives have shown promising antileishmanial activity against clinical isolates of Leishmania aethiopica. researchgate.net One compound displayed superior activity compared to the standard drug miltefosine. researchgate.net Other pyrazole derivatives have also been evaluated as antiprotozoal agents, showing activity against Leishmania donovani. tsijournals.com These compounds are considered potential dual inhibitors for both malaria and leishmaniasis. tsijournals.combiointerfaceresearch.com Molecular docking studies on the most active compounds indicated a good fit with the Leishmania pteridine (B1203161) reductase (Lm-PTR1) enzyme, explaining their biological activity. biointerfaceresearch.com There is no specific information in the provided results regarding activity against Trypanosoma cruzi.

Anticonvulsant Activity

Pyrazole-containing compounds have been a subject of interest in the development of new anticonvulsant therapies. mdpi.com Derivatives of this compound have been synthesized and screened for their potential to manage seizures. researchgate.netsmolecule.com

A series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides were synthesized and evaluated for their anticonvulsant activity. mdpi.com Additionally, novel 5-ene-4-thiazolidinones were prepared through the Knoevenagel reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nuph.edu.ua Preliminary screening of these synthesized compounds was performed using the pentylenetetrazole (PTZ)-induced seizure model, which identified several active derivatives. nuph.edu.ua The pyrazoline ring, a related structure, is also a known pharmacophore in the design of anticonvulsant agents. core.ac.uk

Antioxidant Activity

Derivatives of this compound have been investigated for their ability to counteract oxidative stress. One notable study focused on a series of 2,3-dihydroquinazolin-4(1H)-ones synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Many of these compounds demonstrated significant radical scavenging activity. acs.orgresearchgate.net For instance, compound 4j from this series exhibited the most potent antioxidant effects, comparable to the standard antioxidant, ascorbic acid. acs.orgresearchgate.net The antioxidant potential of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring. nih.gov

The antioxidant activity of these compounds is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. While specific IC50 values for this compound are not extensively documented, the research on its derivatives underscores the potential of this chemical class in combating oxidative stress-related conditions.

Table 1: Antioxidant Activity of Selected this compound Derivatives

| Compound | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| 4j | 2,3-dihydroquinazolin-4(1H)-one | Strongest radical scavenging activity, comparable to ascorbic acid. | acs.orgresearchgate.net |

| General Pyrazole Derivatives | Pyrazole | The NH proton is suggested to be crucial for antioxidant activity. | nih.gov |

Antidiabetic Activity

The investigation into the antidiabetic potential of this compound derivatives has yielded promising results, particularly in the context of inhibiting carbohydrate-metabolizing enzymes. A series of 2,3-dihydroquinazolin-4(1H)-ones derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde were synthesized and evaluated for their α-glucosidase inhibitory activity. acs.orgresearchgate.netacs.org

Several of these derivatives displayed potent inhibition of α-glucosidase, an enzyme crucial for the digestion of carbohydrates. Notably, compounds 4h and 4i from this series demonstrated the most significant inhibitory potential against α-glucosidase, even more potent than the standard drug, acarbose. acs.org The inhibition of enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. researchgate.net While direct antidiabetic data for this compound is scarce, the strong activity of its derivatives highlights the promise of this scaffold in developing new antidiabetic agents. colab.ws

Table 2: Antidiabetic Activity of Selected this compound Derivatives

| Compound | Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|---|

| 4h | 2,3-dihydroquinazolin-4(1H)-one | α-Glucosidase | Strongest enzyme inhibitory potential, more potent than acarbose. | acs.org |

| 4i | 2,3-dihydroquinazolin-4(1H)-one | α-Glucosidase | Strongest enzyme inhibitory potential, more potent than acarbose. | acs.org |

| 4j and 4l | 2,3-dihydroquinazolin-4(1H)-one | Not specified | Uniquely effective in reducing blood sugar levels. | acs.orgresearchgate.net |

Neuroprotective Activity

The neuroprotective potential of pyrazole derivatives, including those related to this compound, has been an active area of research. These compounds are being explored for their ability to protect neuronal cells from damage in the context of neurodegenerative diseases. tandfonline.com One approach involves the synthesis of pyrazolyl oxalamide derivatives designed to have improved neuroprotective activity. nih.gov

Studies have utilized in vitro models to assess the neuroprotective effects of these compounds. For instance, researchers have investigated the ability of pyrazole derivatives to inhibit the secretion of neurotoxins from human THP-1 monocytic cells, which serve as a model for microglia. nih.govijirset.comdntb.gov.uamdpi.com In these assays, several pyrazole compounds were found to significantly reduce the neurotoxicity of these immune-stimulated cells. nih.govijirset.comdntb.gov.uamdpi.com Furthermore, some pyrazole derivatives have been shown to directly protect SH-SY5Y neuronal cells from cytotoxic supernatants. nih.govijirset.com These findings suggest that the pyrazole scaffold is a promising starting point for the development of novel neuroprotective agents. nih.gov

Table 3: Neuroprotective Activity of Selected Pyrazole Derivatives

| Derivative Class | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| Pyrazolyl Oxalamides | Human THP-1 and SH-SY5Y cells | Reduced neurotoxic secretions from THP-1 cells and protected SH-SY5Y cells. | nih.govnih.govijirset.comdntb.gov.uamdpi.com |

| General Pyrazole Derivatives | N-methyl-D-aspartate toxicity paradigm | Showed neuroprotective activity between 15% and 40%. | tandfonline.com |

Enzyme Inhibition (General)

The this compound framework is a versatile scaffold for designing inhibitors of various enzymes implicated in disease. Research has demonstrated that derivatives of this compound can effectively inhibit a range of enzymes. For example, Schiff bases derived from pyrazole have been shown to inhibit dihydrofolate reductase (DHFR) and DNA gyrase, both of which are crucial enzymes in bacteria. acs.orgmdpi.com

One study reported that a pyrazole derivative, compound 8a , exhibited excellent inhibitory activity against both DHFR and DNA gyrase. acs.org Specifically, pyrazole derivatives have shown potent inhibitory activity against S. aureus DNA gyrase. nih.gov The ability of these compounds to inhibit such essential enzymes underscores their potential as antibacterial agents. While specific inhibitory data for the parent compound, this compound, is not widely available, the extensive research on its derivatives highlights the importance of this chemical structure in the development of novel enzyme inhibitors.

Table 4: Enzyme Inhibition by Selected Pyrazole Derivatives

| Derivative Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrazole Schiff bases | Dihydrofolate reductase (DHFR) | Compound 8a showed excellent inhibitory activity. | acs.orgmdpi.com |

| Pyrazole Schiff bases | DNA Gyrase | Compound 8a showed excellent inhibitory activity. | acs.orgmdpi.com |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs | S. aureus DNA gyrase | Compound 3k strongly inhibited the enzyme with an IC50 of 0.15 µg/mL. | nih.gov |

Potential as Insulin (B600854) Secretagogues

Beyond enzyme inhibition, pyrazole derivatives are also being investigated as potential insulin secretagogues, agents that stimulate the secretion of insulin from pancreatic β-cells. This activity is particularly relevant for the treatment of type 2 diabetes. ijirset.comnih.gov The G protein-coupled receptor 142 (GPR142), which is predominantly expressed in pancreatic β-cells, has been identified as a target for pyrazole-based agonists. ijirset.comnih.govmdpi.com

Activation of GPR142 by agonists stimulates insulin secretion in a glucose-dependent manner, which is a desirable characteristic for an antidiabetic drug as it reduces the risk of hypoglycemia. nih.gov While a direct link to this compound is still under investigation, the broader class of pyrazole derivatives has shown promise in this area. For instance, a pyrazole derivative was identified as a modest GPR142 agonist, and further optimization of related structures has led to the discovery of potent and orally bioavailable GPR142 agonists. ijirset.comnih.govmdpi.com These findings suggest that the pyrazole scaffold is a valuable template for the design of novel insulin secretagogues. ijirset.comnih.govmdpi.com

Table 5: Pyrazole Derivatives as Potential Insulin Secretagogues

| Mechanism of Action | Target | Key Findings | Reference |

|---|---|---|---|

| GPR142 Agonism | GPR142 | Pyrazole derivatives can act as agonists, stimulating glucose-dependent insulin secretion. | ijirset.comnih.govmdpi.com |

| Lead Optimization | Pyrazole-based GPR142 agonists | Optimization of pyrazole structures has led to potent and orally bioavailable compounds. | ijirset.comnih.govmdpi.com |

Preclinical and Clinical Considerations

The evaluation of the therapeutic potential of this compound derivatives relies on a variety of preclinical models, both in vitro and in vivo. These models are essential for characterizing the biological activity and guiding the development of these compounds.

In vitro and In vivo Evaluation Models